N-(4-chlorophenyl)acridin-9-amine
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Overview
Description
N-(4-chlorophenyl)acridin-9-amine is a chemical compound belonging to the acridine family. Acridine derivatives have been actively researched due to their broad range of biological activities and applications in various fields such as pharmacology, material sciences, and photophysics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)acridin-9-amine typically involves the reaction of 4-chloroaniline with acridine derivatives under specific conditions. One common method includes the use of N-phenyl-o-aminobenzoic acid and phosphorus pentachloride, followed by heating with ammonium carbonate in phenol . Another method involves the reaction of acridine with sodium amide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)acridin-9-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of enzymes like topoisomerase, which are crucial for DNA unwinding and replication .
Comparison with Similar Compounds
Acridine: The parent compound with similar DNA intercalating properties.
9-aminoacridine: Another acridine derivative with applications in medicine and biology.
Amsacrine: An acridine derivative used as an anticancer agent.
Properties
CAS No. |
61462-75-7 |
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Molecular Formula |
C19H13ClN2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13ClN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) |
InChI Key |
JXSYYGUUFOZUHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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